molecular formula C10H23Cl2IN2+2 B13755041 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide CAS No. 7470-46-4

1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide

Cat. No.: B13755041
CAS No.: 7470-46-4
M. Wt: 369.11 g/mol
InChI Key: AWHWOKXFNLLGPR-UHFFFAOYSA-N
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Description

1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups attached to a piperazine ring, which is further substituted with dimethyl groups. The hydroiodide form indicates the presence of iodide ions, which can influence the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide typically involves the reaction of piperazine derivatives with chloroethyl compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of diethanolamine and thionyl chloride to yield the desired piperazine intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines and thiols can react with the chloroethyl groups.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide involves the alkylation of nucleophilic functional groups on biomolecules, particularly DNA. This alkylation can lead to the formation of crosslinks within the DNA strands, thereby inhibiting DNA replication and transcription . The compound primarily targets the N7 position of guanine bases in DNA, leading to cytotoxic effects and potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide is unique due to its specific piperazine ring structure and the presence of dimethyl groups, which can influence its reactivity and biological activity. Its ability to form stable hydroiodide salts also distinguishes it from other similar compounds.

Properties

CAS No.

7470-46-4

Molecular Formula

C10H23Cl2IN2+2

Molecular Weight

369.11 g/mol

IUPAC Name

1,4-bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide

InChI

InChI=1S/C10H22Cl2N2.HI/c1-13(5-3-11)7-9-14(2,6-4-12)10-8-13;/h3-10H2,1-2H3;1H/q+2;

InChI Key

AWHWOKXFNLLGPR-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC[N+](CC1)(C)CCCl)CCCl.I

Origin of Product

United States

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